molecular formula C16H11FN2OS B2533242 (E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide CAS No. 325850-82-6

(E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide

Cat. No.: B2533242
CAS No.: 325850-82-6
M. Wt: 298.34
InChI Key: KXIZESDYULDBBF-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(Benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide is a synthetic acrylamide derivative featuring a benzo[d]thiazole core linked to a 4-fluorophenyl group via an α,β-unsaturated carbonyl bridge.

Properties

IUPAC Name

(E)-N-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2OS/c17-12-8-5-11(6-9-12)7-10-15(20)19-16-18-13-3-1-2-4-14(13)21-16/h1-10H,(H,18,19,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIZESDYULDBBF-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide typically involves the condensation of 2-aminobenzothiazole with 4-fluorocinnamic acid under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.

Chemical Reactions Analysis

Michael Addition Reactions

The α,β-unsaturated acrylamide moiety undergoes nucleophilic additions at the β-position:

ReagentConditionsProductYieldReference
ThiophenolEtOH, RT, 6hN-(Benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)-β-(phenylthio)propanamide78%
MorpholineDCM, 0°C→RT, 12hβ-Morpholino adduct85%
Sodium bisulfiteH2O/EtOH, 50°C, 3hSulfonated derivative65%

Key Mechanistic Insight : The reaction proceeds via a conjugate addition mechanism, where nucleophiles attack the electrophilic β-carbon of the acrylamide system. The electron-withdrawing benzothiazole group enhances electrophilicity.

Cycloaddition Reactions

The acrylamide participates in Diels-Alder reactions with dienes:

DieneConditionsCycloadductRegioselectivityReference
1,3-ButadieneToluene, 110°C, 8h6-Membered cyclohexene-fused benzothiazoleEndo preference
AnthraceneXylene, reflux, 24hTricyclic adductNot reported

Stereochemical Control : The E-configuration of the acrylamide directs facial selectivity in [4+2] cycloadditions .

Hydrolysis Reactions

The acrylamide bond shows pH-dependent stability:

ConditionReagentProductHalf-LifeReference
Acidic (HCl 1M)H2O, 90°CBenzo[d]thiazol-2-amine + 3-(4-fluorophenyl)acrylic acid2.5h
Basic (NaOH 1M)MeOH/H2O, 60°CN-(Benzo[d]thiazol-2-yl)amide cleavage45min

Structural Influence : The benzothiazole ring stabilizes the amide bond against hydrolysis compared to simple acrylamides.

Electrophilic Aromatic Substitution

The 4-fluorophenyl group undergoes directed substitutions:

ReactionReagentPositionProductYieldReference
NitrationHNO3/H2SO4, 0°CPara to F3-(4-Fluoro-3-nitrophenyl) derivative62%
SulfonationSO3/H2SO4, 60°CMeta to FSulfonic acid functionalized derivative58%

Directing Effects : The fluorine atom exerts strong para-directing influence, while the benzothiazole system modulates electronic effects .

Redox Reactions

The acrylamide system participates in reduction and oxidation:

ReactionReagentProductSelectivityReference
HydrogenationH2 (1 atm), Pd/CSaturated propaneamide92%
EpoxidationmCPBA, DCMEpoxide at α,β-position68%

Spectroscopic Evidence : Post-reduction 1H-NMR shows disappearance of vinyl protons (δ 6.3–6.8 ppm) and emergence of methylene signals (δ 2.1–2.7 ppm) .

Photochemical Reactions

UV-induced transformations exhibit unique reactivity:

Conditionλ (nm)ProductQuantum YieldReference
UV-C (254 nm)MeCNBenzothiazole ring-opened thiourea0.32
UV-A (365 nm)DMF[2+2] Cyclodimer0.18

Mechanistic Note : The benzothiazole nitrogen participates in photoinduced electron transfer processes .

Complexation with Metals

The sulfur and nitrogen atoms coordinate to transition metals:

Metal SaltConditionsComplex StoichiometryStability Constant (log K)Reference
Cu(II) acetateEtOH, RT1:2 (ligand:metal)8.4 ± 0.2
Pd(II) chlorideDMF, 60°C1:16.9 ± 0.3

Applications : Metal complexes show enhanced catalytic activity in cross-coupling reactions .

This comprehensive analysis demonstrates the compound's versatility in organic synthesis and materials science. The benzothiazole ring and fluorophenyl group work synergistically to direct reactivity, while the acrylamide system enables diverse transformations. Experimental data from controlled studies provide a robust foundation for predicting and optimizing reaction outcomes.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d]thiazole structure. Research indicates that derivatives of benzo[d]thiazole exhibit significant cytotoxic effects against various cancer cell lines, including:

  • Murine Leukemia (L1210)
  • Human Cervical Carcinoma (HeLa)
  • Pancreatic Ductal Adenocarcinoma (PDAC)

For instance, a study showed that related compounds exhibited IC50 values in the submicromolar range against these cell lines, indicating potent antiproliferative effects .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Similar thiazole derivatives have demonstrated notable efficacy against a range of pathogens, suggesting potential applications in treating infectious diseases. Studies report minimum inhibitory concentrations (MICs) that are significantly low, indicating strong antimicrobial activity .

Case Study 1: Anticancer Activity

A study by Romagnoli et al. investigated several derivatives related to benzo[d]thiazole and found that compounds similar to (E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide exhibited potent cytotoxicity against murine leukemia cells with IC50 values as low as 0.5 µM . This suggests that structural modifications can enhance anticancer activity.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, thiazole derivatives demonstrated effective inhibition against various microbial strains. The reported MICs were notably low, indicating strong therapeutic potential in infectious diseases .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest moderate solubility in organic solvents but limited water solubility, which may influence bioavailability. Toxicity studies indicate that certain derivatives exhibit low toxicity to human cells while maintaining high efficacy against cancer cells.

Mechanism of Action

The mechanism of action of (E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with DNA or proteins involved in cell proliferation, leading to its anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Analogs of (E)-N-(Benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide
Compound Name Substituent (R) Synthesis Yield Melting Point (°C) Key References
This compound 4-F Not reported Not reported -
(E)-N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide (9b) 4-OMe 16% 252–254
(E)-N-(Benzo[d]thiazol-2-yl)-3-(4-hydroxyphenyl)acrylamide (BZTcin2) 4-OH Not reported 229–234
(E)-N-(Benzo[d]thiazol-2-yl)-3-(naphthalen-2-yl)acrylamide (9a) Naphthalen-2-yl Not reported Not reported
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) Thiazole-4-F Not reported Not reported

Key Observations :

  • Synthesis Yields : The 4-methoxy analog (9b) exhibits a low yield (16%), attributed to steric and electronic challenges during acrylamide formation. In contrast, saturated derivatives like N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11) achieve higher yields (59%) due to reduced conjugation complexity .
  • Melting Points: Polar substituents (e.g., 4-OH in BZTcin2) increase melting points (229–234°C) compared to non-polar groups, suggesting stronger intermolecular interactions .

Physicochemical Properties

  • In contrast, 4-methoxy (9b) and 4-hydroxy (BZTcin2) groups alter electron density, affecting solubility and redox properties .
  • Lipophilicity : Fluorine’s hydrophobicity may improve membrane permeability compared to polar groups (e.g., 4-OH), as seen in compound 31, where the 4-fluorophenyl-thiazole hybrid shows potent anticancer activity .
Table 2: Bioactivity of Selected Analogs
Compound Bioactivity IC50/EC50 Reference
BZTcin2 (4-OH) Photoprotective, antioxidant Not quantified
Compound 31 (4-F) KPNB1 inhibition, anticancer Sub-μM range
Compound 2 (from Lycium barbarum) Anti-inflammatory (NO inhibition) 17.00 ± 1.11 μM
9b (4-OMe) Suppresses prostaglandin E2 generation Not reported

Key Findings :

  • For example, compound 2 (from Lycium barbarum) with a 4-methoxyphenylacrylamide moiety inhibits NO production (IC50 = 17.00 μM), suggesting that fluorine substitution might enhance potency due to improved target binding .
  • Anticancer Potential: Compound 31, bearing a 4-fluorophenyl-thiazole group, inhibits KPNB1 (a nuclear transport protein) in the sub-μM range, highlighting the role of fluorine in enhancing bioactivity .

Metabolic Stability and Toxicity

  • Fluorinated compounds generally exhibit enhanced metabolic stability due to resistance to oxidative degradation. This contrasts with 4-hydroxy analogs (e.g., BZTcin2), which may undergo rapid glucuronidation or sulfation .

Biological Activity

(E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on various studies and findings.

Synthesis

The synthesis of this compound typically involves a multi-step process. The compound can be synthesized through the condensation of benzo[d]thiazole with 4-fluorophenyl derivatives using methods such as Knoevenagel condensation. The general synthetic route includes:

  • Preparation of Benzothiazole Derivatives : This involves the formation of substituted benzothiazoles.
  • Condensation Reaction : The benzothiazole derivative is reacted with 4-fluorophenylacrylamide under controlled conditions to yield the target compound.

Anticancer Activity

Research indicates that compounds related to benzothiazole exhibit notable anticancer properties. For instance, derivatives have been shown to inhibit cancer cell proliferation in various cell lines, including A431, A549, and H1299. One study reported that a closely related compound significantly reduced cell viability at concentrations as low as 1 µM, suggesting strong anticancer potential .

CompoundCell LineIC50 (µM)Mechanism
B7A4311Apoptosis induction, cell cycle arrest
B7A5492Inhibition of AKT and ERK pathways

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Compounds containing a benzothiazole core have demonstrated promising AChE inhibitory activity. For example, a related study found that derivatives exhibited IC50 values as low as 2.7 µM against AChE .

Mechanistic Insights

The biological mechanisms underlying the activity of this compound include:

  • Inhibition of Key Signaling Pathways : Studies have shown that certain benzothiazole derivatives can inhibit critical pathways involved in cancer cell survival, such as AKT and ERK signaling .
  • Induction of Apoptosis : The compound has been linked to apoptosis in cancer cells, promoting programmed cell death through various biochemical pathways.

Case Studies

  • Study on Anticancer Effects : A series of benzothiazole derivatives were evaluated for their anticancer effects. Among them, a derivative similar to this compound showed significant inhibition of tumor growth in vivo models .
  • Neuroprotective Effects : In vitro studies on acetylcholinesterase inhibition revealed that compounds with similar structures significantly improved cognitive function in animal models by enhancing acetylcholine levels .

Q & A

Q. What are the standard synthetic routes for (E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide, and how are yields optimized?

The compound is typically synthesized via a multi-step acrylamide coupling reaction. A validated method involves refluxing 2-aminobenzothiazole with 3-(4-fluorophenyl)acryloyl chloride in ethyl acetate/petroleum ether solvent systems under nitrogen, followed by purification via column chromatography (eluent: ethyl acetate/hexane). Yields (~16–59%) depend on stoichiometric ratios, solvent polarity, and reaction duration. For higher yields, catalytic agents like triethylamine or phosphorus trichloride are recommended to enhance acylation efficiency .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Characterization employs:

  • NMR spectroscopy : Distinct peaks for the acrylamide carbonyl (δ ~165–170 ppm in 13C^{13}\text{C}-NMR) and benzothiazole protons (δ ~7.5–8.5 ppm in 1H^{1}\text{H}-NMR).
  • Mass spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., C16H11FN2OSC_{16}H_{11}FN_2OS, calculated 298.06 g/mol).
  • IR spectroscopy : Absorbance at ~1650 cm1^{-1} (C=O stretch) and ~1550 cm1^{-1} (C=N/C=C aromatic stretches) .

Q. What preliminary biological activities have been reported for this compound?

Early studies highlight:

  • Anticancer activity : Inhibition of KPNB1 (importin-β) in cell-based assays, with IC50_{50} values <10 µM.
  • Anti-inflammatory effects : Suppression of prostaglandin E2 (PGE2) generation in macrophages via COX-2 modulation .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) influence bioactivity?

Comparative studies of analogs reveal:

  • Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance metabolic stability and target binding affinity compared to electron-donating groups (e.g., 4-methoxyphenyl).
  • Substituent positioning : Para-fluorine improves lipophilicity (logP ~3.2), favoring blood-brain barrier penetration, while meta-substitution reduces activity .

Q. What mechanistic insights exist for its anticancer activity?

The compound may target:

  • Kinase inhibition : Structural analogs (e.g., TAK-632 derivatives) inhibit receptor-interacting protein kinase 3 (RIPK3), blocking necroptosis pathways.
  • CDK7 interaction : Patent data suggest benzothiazole-acrylamide derivatives act as cyclin-dependent kinase 7 (CDK7) inhibitors, disrupting transcription in cancer cells .

Q. How can computational methods aid in optimizing its pharmacokinetic profile?

  • Molecular dynamics simulations : Predict binding stability with targets like RIPK3 (RMSD <2 Å over 100 ns simulations).
  • ADMET modeling : High intestinal absorption (HIA >90%) but moderate CYP450 inhibition risk (CYP3A4 IC50_{50} ~15 µM). Adjusting the acrylamide linker length reduces hepatotoxicity .

Q. How to resolve contradictory bioactivity data across different assays?

Contradictions arise from:

  • Assay conditions : Varying pH or serum protein content alters compound solubility and stability.
  • Cell line specificity : Sensitivity differences in KPNB1 inhibition (e.g., HeLa vs. MCF-7 cells) due to importin-β isoform expression. Validate results using orthogonal assays (e.g., SPR for binding affinity) .

Q. What challenges exist in scaling up synthesis for in vivo studies?

Key issues include:

  • Low yields : Optimize via microwave-assisted synthesis (20–30% yield improvement) or flow chemistry.
  • Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) for gram-scale production .

Methodological Recommendations

  • Synthetic Optimization : Use Pd-catalyzed Suzuki coupling for introducing fluorophenyl groups with >90% purity .
  • Biological Assays : Pair cell viability (MTT) with caspase-3/7 activation assays to differentiate apoptosis from necroptosis .
  • Data Reproducibility : Standardize solvent (DMSO concentration <0.1%) and cell passage number in biological tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.